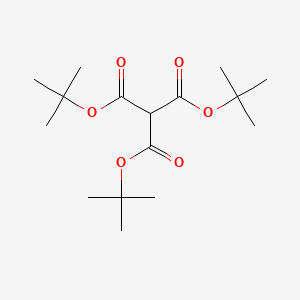
Tri-tert-butyl methanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl methanetricarboxylate is a chemical compound characterized by the presence of three tert-butyl groups attached to a central carbon atom, which is also bonded to three carboxylate groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butyl methanetricarboxylate typically involves the esterification of methanetricarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Methanetricarboxylic acid+3tert-butyl alcohol→Tri-tert-butyl methanetricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl methanetricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield methanetricarboxylic acid and tert-butyl alcohol.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to the steric hindrance.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxylate groups.
Substitution: Strong nucleophiles or electrophiles may be required to achieve substitution reactions.
Major Products
Hydrolysis: Methanetricarboxylic acid and tert-butyl alcohol.
Reduction: Tri-tert-butyl methanol.
Substitution: Depending on the substituent, various substituted derivatives of this compound.
Applications De Recherche Scientifique
Tri-tert-butyl methanetricarboxylate has several applications in scientific research:
Chemistry: Used as a sterically hindered ester in organic synthesis to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a protecting group for carboxylic acids in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of tri-tert-butyl methanetricarboxylate in various reactions involves the steric hindrance provided by the tert-butyl groups, which can influence the reactivity of the carboxylate groups. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack, leading to the formation of methanetricarboxylic acid and tert-butyl alcohol. In reduction reactions, the carboxylate groups are reduced to primary alcohols through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butyl methane: Similar in structure but lacks the carboxylate groups.
Tri-tert-butyl fluoromethane: Contains fluorine instead of carboxylate groups.
Tri-tert-butyl chloromethane: Contains chlorine instead of carboxylate groups.
Tri-tert-butyl bromomethane: Contains bromine instead of carboxylate groups.
Tri-tert-butyl iodomethane: Contains iodine instead of carboxylate groups.
Uniqueness
Tri-tert-butyl methanetricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to its halogenated analogues. The steric hindrance provided by the tert-butyl groups also makes it a valuable compound for studying steric effects in chemical reactions.
Propriétés
Numéro CAS |
173948-09-9 |
|---|---|
Formule moléculaire |
C16H28O6 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
tritert-butyl methanetricarboxylate |
InChI |
InChI=1S/C16H28O6/c1-14(2,3)20-11(17)10(12(18)21-15(4,5)6)13(19)22-16(7,8)9/h10H,1-9H3 |
Clé InChI |
PXXFCLVMKZCKND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


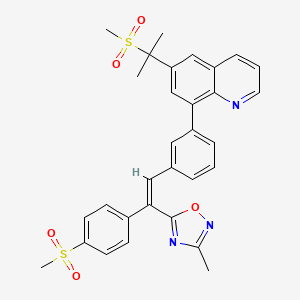

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
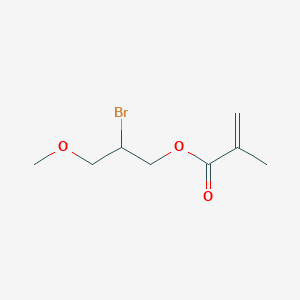
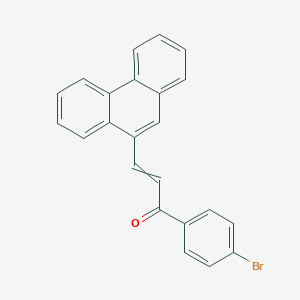
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

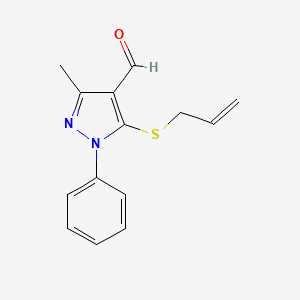
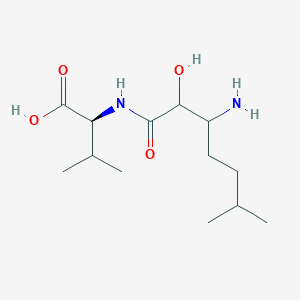
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
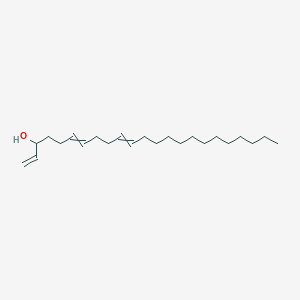
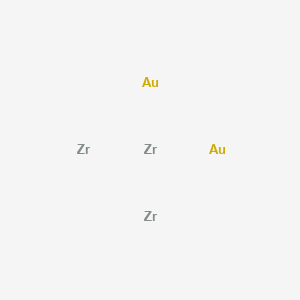
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
